2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-
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Overview
Description
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- is a chemical compound known for its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- typically involves the reaction of 2-azaspiro[4.4]nonane-1,3-dione with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure the purity of the starting materials and reagents .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylamino group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylamino derivatives
Scientific Research Applications
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission. This modulation helps in stabilizing neuronal activity and preventing seizures .
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[4.5]decane-1,3-dione
- 3-Cyclohexylpyrrolidine-2,5-dione
- N-Phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione .
Uniqueness
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- is unique due to its specific spirocyclic structure and the presence of the phenylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61343-23-5 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-anilino-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c17-12-10-14(8-4-5-9-14)13(18)16(12)15-11-6-2-1-3-7-11/h1-3,6-7,15H,4-5,8-10H2 |
InChI Key |
CYXJMPWLWMBXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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